Comparative PPAR-γ Transactivation Potency: MBX-102 Acid vs. Rosiglitazone
MBX-102 acid functions as a partial PPAR-γ agonist with significantly lower transactivation efficacy compared to the full agonist rosiglitazone. In a human GAL4-PPAR-γ transactivation assay, MBX-102 acid demonstrated an EC50 of approximately 12 μM, while rosiglitazone exhibited an EC50 of approximately 1 μM [1]. Critically, the maximal transactivation activity achieved by MBX-102 acid was only about 10% of that observed with rosiglitazone, confirming its partial agonist classification [2].
| Evidence Dimension | PPAR-γ transactivation activity |
|---|---|
| Target Compound Data | EC50: ~12 μM; Maximal activity: ~10% of rosiglitazone |
| Comparator Or Baseline | Rosiglitazone: EC50 ~1 μM; Maximal activity: 100% (defined) |
| Quantified Difference | ~12-fold higher EC50; ~90% reduction in maximal activity |
| Conditions | Human GAL4-PPAR-γ reporter gene assay in HEK, CHO, and CV1 cells |
Why This Matters
This quantitative difference defines MBX-102 acid as a selective partial agonist, a mechanism associated with reduced adipogenesis and weight gain, which is critical for selecting the appropriate research tool for studying PPAR-γ biology without confounding full agonist side effects.
- [1] Gregoire FM, Zhang F, Clarke HJ, et al. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema. Mol Endocrinol. 2009;23(7):975-988. View Source
- [2] Gregoire FM, Zhang F, Clarke HJ, et al. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema. Mol Endocrinol. 2009;23(7):975-988. View Source
